molecular formula C13H19N3 B13022349 N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

Cat. No.: B13022349
M. Wt: 217.31 g/mol
InChI Key: UKJXFMJDRTYTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is a heterocyclic compound that features a bipyridine core with a propyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the reduction of a precursor bipyridine compound followed by alkylation. One common method is the reductive amination of 3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-one with propylamine under hydrogenation conditions using a catalyst such as Raney nickel . The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with catalysts like Raney nickel or palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products

    Oxidation: N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-one.

    Reduction: Fully saturated bipyridine derivatives.

    Substitution: Various N-substituted bipyridine derivatives.

Mechanism of Action

The mechanism of action of N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is unique due to its bipyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in coordination chemistry and catalysis, where it can form stable complexes with metal ions .

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

N-propyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine

InChI

InChI=1S/C13H19N3/c1-2-8-15-13-11(6-5-10-16-13)12-7-3-4-9-14-12/h5-6,10H,2-4,7-9H2,1H3,(H,15,16)

InChI Key

UKJXFMJDRTYTQN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=CC=N1)C2=NCCCC2

Origin of Product

United States

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